

# Technical Monograph: 4-Chloro-2-methoxybenzaldehyde

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## Compound of Interest

Compound Name: 4-Chloro-2-methoxybenzaldehyde

CAS No.: 53581-86-5

Cat. No.: B1590457

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## Executive Summary

**4-Chloro-2-methoxybenzaldehyde** (CAS 54788-17-9) is a high-value pharmacophore intermediate used extensively in the synthesis of small-molecule kinase inhibitors and neuroactive agents. Distinguished by its ortho-methoxy substitution, this scaffold offers unique electronic properties—combining the electron-withdrawing nature of the chloro group with the electron-donating methoxy moiety—to modulate lipophilicity and metabolic stability in drug candidates. This guide outlines the critical parameters for its synthesis, handling, and application in medicinal chemistry.

## Chemical Profile & Physical Properties[1][2][3][4][5] [6][7]

Property	Specification
Molecular Formula	C <sub>8</sub> H <sub>7</sub> ClO <sub>2</sub>
Molecular Weight	170.59 g/mol
Appearance	Off-white to pale yellow crystalline solid
Melting Point	70–75 °C
Boiling Point	~268 °C (at 760 mmHg)
Solubility	Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Insoluble in water
pKa	N/A (Non-ionizable under physiological conditions)
Storage	2–8 °C, Inert atmosphere (Argon/Nitrogen)

## Synthetic Methodologies

### Route A: Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) – Preferred

This method is favored in GMP environments due to its high regioselectivity and yield compared to electrophilic aromatic substitution.

- Precursor: 2-Fluoro-4-chlorobenzaldehyde
- Reagent: Sodium Methoxide (NaOMe)
- Solvent: Methanol (anhydrous)
- Conditions: 50 °C, 3 hours

#### Protocol:

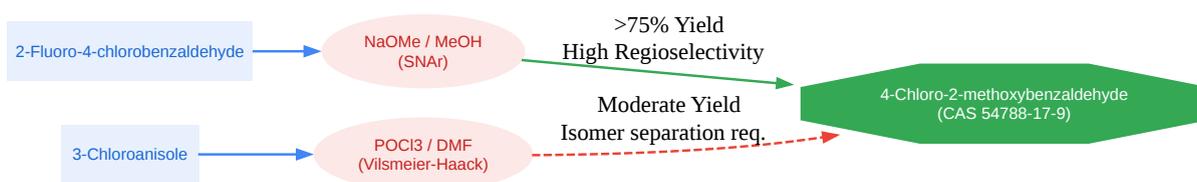
- Charge a reaction vessel with 2-fluoro-4-chlorobenzaldehyde (1.0 eq) and anhydrous methanol.

- Add NaOMe (1.05 eq, 25% wt solution in MeOH) dropwise while maintaining internal temperature < 30 °C.
- Heat the mixture to 50 °C and stir for 3 hours. Monitor conversion via HPLC (Target: < 0.5% starting material).
- Workup: Concentrate to 50% volume. Dilute with water and extract with ethyl acetate.
- Purification: Recrystallization from hexanes/EtOAc yields the product as off-white needles (Yield: >75%).

## Route B: Vilsmeier-Haack Formylation – Classic

Suitable for laboratory-scale synthesis where 3-chloroanisole is the starting material.

- Precursor: 3-Chloroanisole
- Reagents: Phosphorus Oxychloride (POCl<sub>3</sub>), Dimethylformamide (DMF)[1][2]
- Mechanism: Electrophilic attack of the chloroiminium ion at the para-position relative to the methoxy group (sterically favored over ortho).



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Figure 1: Comparative synthetic routes. Route A (top) offers superior regiocontrol compared to Route B (bottom).

## Medicinal Chemistry Applications Kinase Inhibitor Development

The 4-chloro-2-methoxy phenyl motif is a "privileged scaffold" in kinase inhibition. The methoxy group functions as a hydrogen bond acceptor, often interacting with the hinge region of kinases (e.g., BTK, CDK4/6), while the chlorine atom fills hydrophobic pockets (gatekeeper residues), enhancing potency and selectivity.

## Neuropharmacology (Dopamine Modulation)

Research indicates that derivatives of this aldehyde exhibit antipsychotic properties.[3]

- Mechanism: Inhibition of Tyrosine Hydroxylase (the rate-limiting enzyme in dopamine synthesis).[3]
- Effect: Reduction of downstream dopamine levels, offering a potential pathway for treating schizophrenia and bipolar disorders without direct receptor antagonism.

## Reactivity & Functionalization

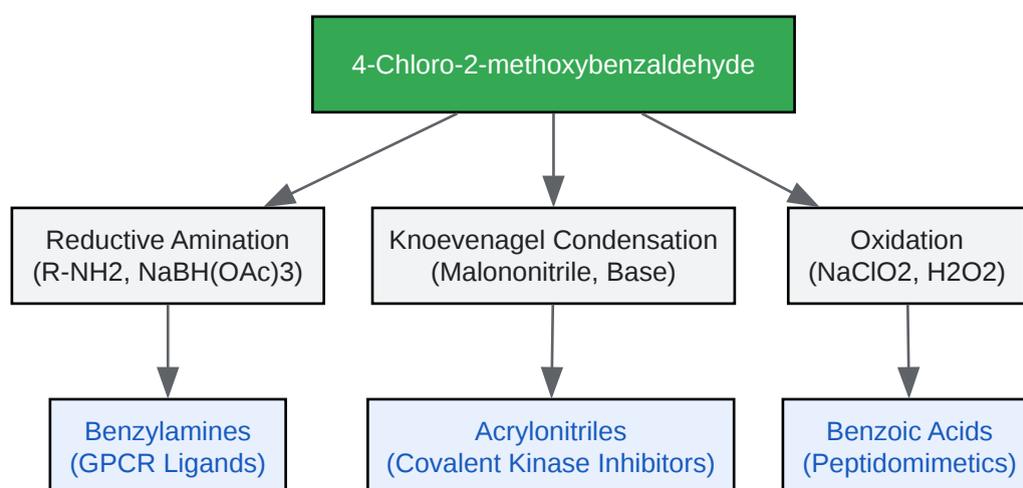
The aldehyde functionality serves as a versatile "handle" for divergent synthesis:

- Reductive Amination: Reaction with primary amines +  $\text{NaBH}(\text{OAc})_3$

Secondary amines (common in GPCR ligands).

- Knoevenagel Condensation: Reaction with malononitrile

Acrylonitriles (Michael acceptors for covalent inhibition).



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Figure 2: Divergent synthesis pathways utilizing the aldehyde handle for drug discovery.

## Analytical Characterization

To ensure the integrity of your starting material, verify against these spectral standards:

### <sup>1</sup>H NMR Spectroscopy (400 MHz, DMSO-d<sub>6</sub>)

- $\delta$  10.28 (s, 1H): Aldehyde proton (-CHO). Distinctive singlet, highly deshielded.
- $\delta$  7.72 (d, J=8.2 Hz, 1H): Aromatic proton at C6 (ortho to aldehyde).
- $\delta$  7.25 (d, J=1.8 Hz, 1H): Aromatic proton at C3 (ortho to methoxy). Shielded by the OMe group.
- $\delta$  7.15 (dd, J=8.2, 1.8 Hz, 1H): Aromatic proton at C5. Shows coupling to both C6 and C3.
- $\delta$  3.94 (s, 3H): Methoxy protons (-OCH<sub>3</sub>). Strong singlet.

### Infrared (IR) Spectroscopy

- 1685 cm<sup>-1</sup>: C=O Stretch (Strong, Aldehyde).
- 1250 cm<sup>-1</sup>: C-O-C Asymmetric Stretch (Aryl ether).
- 810 cm<sup>-1</sup>: C-Cl Stretch.

## Safety & Handling (GHS Classification)

Signal Word:WARNING

Hazard Code	Description	Precaution
H302	Harmful if swallowed	Do not eat/drink in lab.
H312	Harmful in contact with skin	Wear nitrile gloves (min 0.11mm).
H315/H319	Causes skin/eye irritation	Use chemical safety goggles.

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

## References

- Biosynth.**4-Chloro-2-methoxybenzaldehyde** Product Monograph & Antipsychotic Mechanism.[Link](#)
- PubChem.Compound Summary for CID 13865115: **4-Chloro-2-methoxybenzaldehyde**. National Library of Medicine. [Link](#)
- ChemicalBook.Synthesis of **4-Chloro-2-methoxybenzaldehyde** via SNAr.[Link](#)
- Google Patents.US12220401B2 - Compounds useful as kinase inhibitors.[Link](#)
- Sigma-Aldrich.Safety Data Sheet (SDS) - **4-Chloro-2-methoxybenzaldehyde**.[\[4\]](#)[Link](#)[\[5\]](#)

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- [5. 2-Methoxybenzaldehyde - NMR Wiki Q&A Forum \[qa.nmrwiki.org\]](#)
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